4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-3-pyridinylbenzamide
Overview
Description
This compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), as well as a benzamide group (a carboxamide derivative of benzoic acid), and a methylsulfonyl group (a sulfur-containing group attached to a methyl group). These types of compounds are often used in the development of pharmaceuticals and other bioactive compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, substituted pyridines can be synthesized through various methods, including the remodeling of (aza)indole/benzofuran skeletons .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would be best determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Substituted pyridines can undergo a variety of reactions, including those involving ring cleavage .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its molecular weight, solubility, melting point, and boiling point .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(N-methylsulfonylanilino)methyl]-N-pyridin-3-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-27(25,26)23(19-7-3-2-4-8-19)15-16-9-11-17(12-10-16)20(24)22-18-6-5-13-21-14-18/h2-14H,15H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMBUDPNXRDMET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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